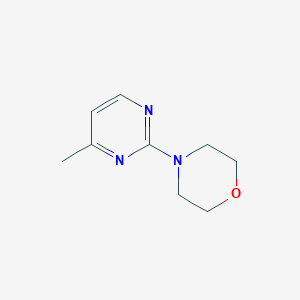

4-(4-Methylpyrimidin-2-yl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpyrimidin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-8-2-3-10-9(11-8)12-4-6-13-7-5-12/h2-3H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXJFOYSWDBEHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Pyrimidine Scaffolds in Modern Chemical Research

The pyrimidine (B1678525) ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. wikipedia.org Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, has long signaled its biological importance. wikipedia.org The systematic study of pyrimidines dates back to 1884, and since then, the scaffold has been integral to the development of a vast array of therapeutic agents. wikipedia.org

Pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This versatility has made the pyrimidine nucleus a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is recurrently found in active pharmaceutical ingredients. The ability to readily modify the pyrimidine ring at its various positions allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties.

The Versatile Role of Morpholine Moieties in Heterocyclic Chemistry

Morpholine (B109124), a saturated six-membered heterocycle containing both an amine and an ether functional group, is another mainstay in medicinal chemistry. nih.gov Its inclusion in molecular design is often strategic, aimed at improving a compound's physicochemical properties. The morpholine ring can enhance aqueous solubility, a crucial factor for drug delivery and absorption. Furthermore, its presence can influence a molecule's metabolic stability and ability to interact with biological targets. nih.govnih.gov

The morpholine moiety is a common building block in the synthesis of numerous approved and experimental drugs. nih.gov Its utility extends to its role as a pharmacophore, where it directly contributes to the biological activity of a compound by forming key interactions with enzymes or receptors. nih.gov The wide-ranging applications of morpholine-containing compounds span from anticancer and anti-inflammatory agents to drugs targeting the central nervous system. nih.gov

The Genesis and Evolution of the 4 4 Methylpyrimidin 2 Yl Morpholine Structural Motif in Academic Inquiry

Established Synthetic Routes for this compound

The formation of this compound can be approached through several well-documented synthetic pathways, including multi-step syntheses, nucleophilic aromatic substitution, and cyclocondensation reactions.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a versatile and common route to this compound, often commencing with the construction of the 4-methylpyrimidine (B18481) core. A prevalent strategy involves the initial synthesis of a 2-amino-4-methylpyrimidine (B85506) intermediate. This intermediate is then chemically modified in subsequent steps to introduce the morpholine group.

A key transformation in this multi-step approach is the conversion of the 2-amino group to a more suitable leaving group, such as a chloro group. This is typically achieved by treating 2-amino-4-methylpyrimidine with a chlorinating agent like phosphorus oxychloride. The resulting 2-chloro-4-methylpyrimidine (B15830) is a crucial precursor for the final step. The synthesis of this precursor has been reported through various methods, including the reaction of 2,4-dichloropyrimidine (B19661) with a methylating agent. guidechem.com

The final step in this sequence is the reaction of 2-chloro-4-methylpyrimidine with morpholine, which proceeds via a nucleophilic aromatic substitution mechanism to yield the target compound. This modular approach allows for the synthesis of a variety of 2-substituted 4-methylpyrimidines by simply varying the nucleophile in the final step.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of this compound. This strategy typically involves the displacement of a suitable leaving group, most commonly a halogen, from the 2-position of the 4-methylpyrimidine ring by the incoming morpholine nucleophile. The precursor for this reaction is 2-chloro-4-methylpyrimidine.

The reaction is generally carried out by heating 2-chloro-4-methylpyrimidine with morpholine, often in the presence of a base and a suitable solvent. The base, such as potassium carbonate or triethylamine, serves to neutralize the hydrogen chloride generated during the reaction. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or alcohols being commonly employed. Microwave irradiation has also been shown to be an effective method for accelerating similar nucleophilic aromatic substitution reactions on pyrimidine rings. researchgate.net

The general conditions for the nucleophilic aromatic substitution of a chloropyrimidine with an amine are presented in the table below.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 2-Chloro-4-methylpyrimidine | guidechem.com |

| Nucleophile | Morpholine | chegg.com |

| Base | Potassium carbonate or Triethylamine | chegg.com |

| Solvent | DMF, Ethanol, or other polar aprotic solvents | chegg.com |

| Temperature | Room temperature to reflux | chegg.com |

Cyclocondensation and Ring-Forming Reactions

Cyclocondensation reactions offer a direct approach to constructing the 4-methylpyrimidine core, which can then be further functionalized. A common method involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a guanidine (B92328) salt. For the synthesis of the 4-methylpyrimidine ring system, acetylacetone (B45752) or a related β-diketone can be used. chemicalbook.com

Specifically, the reaction of guanidine hydrochloride with acetylacetone in the presence of a base like sodium carbonate can yield 2-amino-4,6-dimethylpyrimidine (B23340). chemicalbook.com A similar strategy utilizing 4-methoxy-3-buten-2-one (B155257) with guanidine can lead to the formation of 2-amino-4-methylpyrimidine. chemicalbook.com Once the 2-amino-4-methylpyrimidine is formed, it can be converted to this compound through the multi-step synthesis approach described previously (Section 2.1.1).

The general scheme for the synthesis of 2-amino-4,6-dimethylpyrimidine is outlined below.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| Guanidine hydrochloride | Acetylacetone | Sodium carbonate | Water | 60 °C | 2-Amino-4,6-dimethylpyrimidine | chemicalbook.com |

Reactions Involving Carbonyl Compounds and Amidines

The synthesis of the pyrimidine ring from carbonyl compounds and amidines is a well-established method in heterocyclic chemistry. This approach involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. In the context of this compound synthesis, this would entail the reaction of a suitable carbonyl compound with a morpholine-containing amidine, or the reaction of a simple amidine with a carbonyl compound followed by the introduction of the morpholine moiety.

While direct synthesis using a morpholine-substituted amidine is less common, the more practical approach aligns with the cyclocondensation methods described above, where guanidine (a simple amidine) is reacted with a carbonyl compound to form an aminopyrimidine, which is then further functionalized.

Functional Group Interconversions on the this compound Core

The this compound scaffold possesses sites that are amenable to further chemical modification, allowing for the synthesis of a diverse range of derivatives. One of the key types of functional group interconversions is oxidation.

Oxidation Reactions and Derived Products

The oxidation of this compound can potentially occur at several positions, primarily on the pyrimidine ring nitrogen atoms or the morpholine ring. The specific products formed would depend on the oxidizing agent used and the reaction conditions.

N-Oxidation of the Pyrimidine Ring: The nitrogen atoms of the pyrimidine ring are susceptible to oxidation, which can lead to the formation of N-oxides. The use of oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst can facilitate this transformation. The N-oxidation of pyrimidines can alter their electronic properties and provide a handle for further functionalization. Mono-N-oxidation of similar heterocyclic-fused pyrimidines has been achieved using a mixture of trifluoroacetic anhydride (B1165640) and hydrogen peroxide. rsc.org

Oxidation of the Morpholine Ring: The morpholine ring in this compound can also undergo oxidation. Strong oxidizing agents could potentially lead to the cleavage of the morpholine ring. Milder oxidation could result in the formation of a morpholine N-oxide. The oxidation of the morpholine core of other complex molecules has been observed to proceed through the formation of trialkylamine oxides. nih.gov

The potential products of the oxidation of this compound are summarized in the table below. It is important to note that these are predicted products based on the general reactivity of pyrimidine and morpholine rings, and specific experimental validation for this compound is not widely reported.

| Oxidation Site | Potential Product | Typical Oxidizing Agent | Reference |

|---|---|---|---|

| Pyrimidine Ring Nitrogen | This compound N-oxide | m-CPBA, H₂O₂/TFAA | rsc.org |

| Morpholine Ring Nitrogen | This compound N-oxide | m-CPBA, H₂O₂ | nih.gov |

Reduction Reactions and Derived Products

The pyrimidine ring in this compound is an electron-deficient aromatic system. While generally resistant to reduction under mild conditions, catalytic hydrogenation can be employed to reduce the pyrimidine ring, typically requiring forcing conditions such as high pressure and temperature, along with potent catalysts like rhodium on alumina (B75360) or ruthenium on carbon. The reduction of pyrimidine and its derivatives can lead to a variety of products, including di-, tetra-, and hexahydropyrimidines. The specific outcome of the reduction of this compound would depend on the reaction conditions. For instance, partial reduction could yield a dihydropyrimidine (B8664642) derivative, while more exhaustive reduction could lead to the saturation of the pyrimidine ring, affording a substituted tetrahydropyrimidine (B8763341) or hexahydropyrimidine. These reduced products exhibit significantly different chemical and physical properties compared to the parent aromatic compound, offering pathways to novel molecular scaffolds.

Table 1: Potential Products from the Reduction of this compound

| Product Name | Degree of Reduction | Potential Properties |

| 4-(1,4,5,6-Tetrahydro-4-methylpyrimidin-2-yl)morpholine | Partial | Increased flexibility, altered basicity |

| 4-(Hexahydro-4-methylpyrimidin-2-yl)morpholine | Full | Saturated heterocyclic system, loss of aromaticity |

Nucleophilic Substitution Reactions on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings like pyrimidine. echemi.com For SNAr to occur on the pyrimidine ring of this compound, a suitable leaving group, such as a halogen, must be present at an activated position, typically the C4 or C6 position. The C2 position is already substituted with the morpholine group, which is a poor leaving group.

If a derivative, such as 4-chloro-6-methyl-2-morpholinopyrimidine, were used as a substrate, it would be susceptible to nucleophilic attack at the C4 position. The regioselectivity for attack at C4 over C6 in 2,4-dichloropyrimidines is well-documented and is attributed to the greater electron deficiency at the C4 position. mdpi.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the leaving group. The rate and success of these reactions are influenced by the nature of the nucleophile, the leaving group, the solvent, and the reaction temperature. nih.govnih.gov

Table 2: Examples of Potential Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Product |

| 4-Chloro-6-methyl-2-morpholinopyrimidine | Ammonia | 4-Amino-6-methyl-2-morpholinopyrimidine |

| 4-Chloro-6-methyl-2-morpholinopyrimidine | Sodium methoxide | 4-Methoxy-6-methyl-2-morpholinopyrimidine |

| 4-Chloro-6-methyl-2-morpholinopyrimidine | Sodium thiophenoxide | 4-(Phenylthio)-6-methyl-2-morpholinopyrimidine |

Electrophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it highly resistant to electrophilic aromatic substitution (SEAr). wikipedia.org The reaction conditions required for such substitutions are typically harsh, and the yields are often low. However, the presence of the electron-donating morpholino and methyl groups on the pyrimidine ring of this compound can somewhat mitigate this deactivation.

Halogenation is one of the more feasible electrophilic substitution reactions for pyrimidines. For instance, the halogenation of 2-aminopyrimidines has been reported to occur at the C5 position. google.com By analogy, it is conceivable that this compound could undergo halogenation (e.g., bromination or chlorination) at the C5 position, which is activated by the adjacent amino-like morpholino group and the methyl group. Such reactions would likely require specific halogenating agents and carefully controlled conditions to achieve selective substitution. rsc.org

Transformations Involving the Morpholine Nitrogen

The nitrogen atom of the morpholine ring in this compound behaves as a typical secondary amine and is both basic and nucleophilic. wikipedia.org This allows for a variety of chemical transformations at this position.

One common reaction is quaternization, which involves the reaction of the morpholine nitrogen with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. cdnsciencepub.comresearchgate.net This transformation introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's solubility and electronic properties. mdpi.commdpi.com The steric and electronic environment around the nitrogen atom can influence the rate of quaternization. cdnsciencepub.comresearchgate.net

Furthermore, the morpholine nitrogen can participate in other reactions typical of secondary amines, such as acylation with acyl chlorides or anhydrides to form amides, or reaction with aldehydes and ketones to form enamines. wikipedia.org

Catalytic Approaches in the Synthesis and Derivatization of this compound

Modern catalytic methods offer powerful tools for the synthesis and functionalization of heterocyclic compounds like this compound. These approaches often provide high efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions for the derivatization of this compound, a precursor bearing a suitable handle, such as a halogen or triflate group, is required.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. mdpi.com A halogenated derivative, such as 5-bromo-4-(4-methylpyrimidin-2-yl)morpholine, could be coupled with various aryl or vinyl boronic acids to introduce new carbon-based substituents at the C5 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. arkat-usa.orgsemanticscholar.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org A halogenated this compound could react with a variety of alkenes to introduce alkenyl substituents onto the pyrimidine ring. nih.govnih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This method could be used to install alkynyl groups on a halogenated precursor of this compound, providing access to a range of functionalized derivatives. researchgate.netnih.govresearchgate.net

Table 3: Overview of Potential Transition Metal-Catalyzed Coupling Reactions

| Reaction Name | Substrates | Catalyst System | Potential Product |

| Suzuki-Miyaura | 5-Bromo-4-(4-methylpyrimidin-2-yl)morpholine + Arylboronic acid | Pd catalyst, base | 5-Aryl-4-(4-methylpyrimidin-2-yl)morpholine |

| Heck | 5-Bromo-4-(4-methylpyrimidin-2-yl)morpholine + Alkene | Pd catalyst, base | 5-Alkenyl-4-(4-methylpyrimidin-2-yl)morpholine |

| Sonogashira | 5-Bromo-4-(4-methylpyrimidin-2-yl)morpholine + Terminal alkyne | Pd/Cu catalyst, base | 5-Alkynyl-4-(4-methylpyrimidin-2-yl)morpholine |

Organocatalysis in Stereoselective Syntheses

Organocatalysis has emerged as a powerful strategy for the synthesis of chiral molecules without the need for metal catalysts. While specific organocatalytic reactions involving this compound as a substrate are not widely reported, the structural motifs within this molecule are relevant to the field of organocatalysis.

For instance, chiral morpholine derivatives are used as organocatalysts in various asymmetric transformations. Furthermore, organocatalytic methods have been developed for the enantioselective synthesis of pyrimidine derivatives. rsc.orgdocumentsdelivered.commdpi.com An example is the aza-Michael reaction of pyrimidines with α,β-unsaturated aldehydes, catalyzed by a diarylprolinol silyl (B83357) ether, to produce chiral acyclic pyrimidine nucleoside analogues with high enantioselectivity. rsc.orgdocumentsdelivered.com Such strategies could potentially be adapted for the asymmetric synthesis of derivatives of this compound, for example, by functionalizing the methyl group or by introducing a chiral center in a substituent attached to the pyrimidine ring. The development of stereoselective syntheses would be highly valuable for investigating the biological activities of chiral derivatives of this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These calculations, particularly those based on Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic distribution and conformational preferences.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For pyrimidine-morpholine hybrids, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, known as the molecular conformation. These studies often involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

In studies of related pyrimidine-morpholine compounds, DFT calculations have been performed to understand their thermodynamic and kinetic stability. For instance, analysis of similar derivatives has been conducted at the B3LYP/6-31+G** level of theory to compare the stability of different analogues. researchgate.net Such calculations can elucidate the preferred spatial orientation of the morpholine and methylpyrimidine rings, which is crucial for understanding the molecule's reactivity and how it interacts with other molecules.

The electronic properties derived from DFT, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in predicting the chemical reactivity of the compound. frontiersin.org The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. frontiersin.org

Table 1: Representative DFT Calculated Parameters for a Pyrimidine-Morpholine Derivative

| Parameter | Value | Significance |

| HOMO Energy | - | Relates to the ability to donate electrons. |

| LUMO Energy | - | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | - | Indicates chemical reactivity and stability. |

| Dipole Moment | - | Provides insight into the molecule's polarity. |

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the compound's structure.

For pyrimidine-morpholine derivatives, ¹H-NMR and ¹³C-NMR spectra are key characterization techniques. nih.gov Theoretical calculations of NMR chemical shifts can be performed using DFT methods. nih.gov For example, in related structures, the proton of the pyrimidine ring and the protons of the morpholine ring exhibit characteristic chemical shifts that can be computationally modeled. nih.gov A key characteristic in the ¹³C NMR spectrum for similar compounds is associated with the C5 of the pyrimidine ring. frontiersin.orgnih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, particularly its interactions with biological macromolecules and its conformational flexibility over time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a protein target.

In studies involving pyrimidine-morpholine hybrids, molecular docking has been employed to elucidate binding modes with various enzymes. nih.govresearchgate.net These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the target's binding site. nih.gov The results of docking studies are often ranked based on a scoring function that estimates the binding affinity. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Pyrimidine-Morpholine Hybrid with a Protein Target

| Parameter | Finding | Implication |

| Binding Affinity (kcal/mol) | - | Estimated strength of the ligand-target interaction. |

| Key Interacting Residues | - | Identifies specific amino acids involved in binding. |

| Hydrogen Bonds | - | Indicates specific, directional interactions contributing to binding. |

| Hydrophobic Interactions | - | Shows non-polar interactions that stabilize the complex. |

Note: This table is a generalized representation of typical data obtained from molecular docking studies on similar compounds, as specific data for this compound was not available.

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a molecule or a ligand-protein complex over time. mdpi.com By simulating the atomic motions, MD can reveal the flexibility of the compound and the stability of its interactions with a target. nih.govresearchgate.net

For pyrimidine-morpholine scaffolds, MD simulations have been used to confirm the stability of docked complexes. researchgate.net These simulations can assess parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms to determine if the binding pose is stable throughout the simulation. researchgate.net Such studies have confirmed the stability of biomolecular systems involving pyrimidine-morpholine inhibitors. nih.govresearchgate.net

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a flexible molecule like this compound, which contains rotatable bonds, understanding its conformational landscape is crucial.

Computational methods can be used to generate and evaluate a multitude of possible conformations to identify the low-energy, and therefore more populated, structures. This information is vital for understanding how the molecule will present itself for interaction with other molecules. The energetic profiles can reveal the energy barriers between different conformations, providing insight into the molecule's flexibility and the likelihood of adopting a specific shape required for biological activity.

In Silico Prediction of Reaction Pathways and Mechanisms

The synthesis of this compound, typically achieved through the reaction of a 2-halo-4-methylpyrimidine with morpholine, is amenable to theoretical and computational investigation to elucidate its reaction pathways and mechanisms. While specific computational studies on this exact molecule are not extensively documented in public literature, the principles of in silico prediction for analogous systems are well-established. Such studies primarily employ quantum mechanical methods, particularly Density Functional Theory (DFT), to model the reaction at an electronic level.

The predominant mechanism for the formation of this compound from a precursor like 2-chloro-4-methylpyrimidine and morpholine is the Nucleophilic Aromatic Substitution (SNAr). Computational chemistry provides powerful tools to predict the viability and characteristics of this pathway.

Predicted SNAr Reaction Pathway:

The SNAr mechanism is generally predicted to proceed via a two-step addition-elimination sequence.

Nucleophilic Attack: The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electron-deficient C2 carbon of the pyrimidine ring (the carbon bearing the leaving group). This leads to the formation of a high-energy, tetrahedral intermediate known as a Meisenheimer complex. Computational models can calculate the geometry and stability of this intermediate.

Leaving Group Elimination: The aromaticity of the pyrimidine ring is restored through the elimination of the leaving group (e.g., a chloride ion). This step is typically fast.

In silico models can predict whether this pathway is stepwise or if, under certain conditions, it might proceed via a concerted mechanism where the C-N bond formation and C-Halogen bond cleavage occur simultaneously through a single transition state. nih.gov

Computational Analysis of the Reaction Coordinate:

A key aspect of in silico prediction is the calculation of the potential energy surface for the reaction. This allows for the identification of stationary points, including reactants, intermediates, transition states, and products.

Transition State (TS) Calculation: DFT calculations are used to locate the transition state structures for both the formation of the Meisenheimer complex (TS1) and, if applicable, for the leaving group departure. The transition state is a critical point on the reaction coordinate and its energy determines the activation energy of the reaction. wuxiapptec.com Quantum mechanical calculations can predict the geometry of these transition states, including bond lengths and angles of the forming and breaking bonds. Infrared vibration calculations are used to confirm a true transition state, which is characterized by having one and only one imaginary frequency. wuxiapptec.com

Activation Energy (ΔE‡): The activation energy is the energy difference between the reactants and the transition state. A lower predicted activation energy suggests a faster reaction rate. Computational models can provide quantitative estimates of these energy barriers, which are crucial for understanding reaction kinetics. mdpi.com

The table below illustrates the type of data that a DFT study on the SNAr reaction between 2-chloro-4-methylpyrimidine and morpholine would typically generate.

| Stationary Point | Description | Relative Energy (kcal/mol) (Illustrative) |

|---|---|---|

| Reactants | 2-chloro-4-methylpyrimidine + Morpholine | 0.0 |

| TS1 | Transition state for Meisenheimer complex formation | +15.2 |

| Intermediate | Meisenheimer Complex | +8.5 |

| TS2 | Transition state for chloride elimination | +10.1 |

| Products | This compound + HCl | -25.0 |

Frontier Molecular Orbital (FMO) Theory and Electrostatic Potential Maps:

In silico analysis often begins with an examination of the reactants' electronic properties to predict reactivity and regioselectivity.

LUMO Analysis: According to Frontier Molecular Orbital theory, the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (morpholine) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (2-halo-4-methylpyrimidine). ijcce.ac.irrsc.org Computational software can visualize and calculate the energy of these orbitals. For a successful SNAr reaction, the LUMO of the pyrimidine ring is expected to have a large coefficient on the carbon atom bonded to the leaving group (C2), indicating this site is the most susceptible to nucleophilic attack. wuxiapptec.commdpi.com

Molecular Electrostatic Potential (MEP): MEP maps are color-coded representations of the electrostatic potential on the electron density surface of a molecule. These maps visually indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For 2-halo-4-methylpyrimidine, a strong positive potential would be predicted around the C2 carbon, further confirming its role as the primary electrophilic site for the nucleophilic attack by morpholine. chemrxiv.org

The following table presents hypothetical data from an FMO and MEP analysis for 2-chloro-4-methylpyrimidine, which would be used to predict the reaction pathway.

| Parameter | Predicted Value (Illustrative) | Implication for Reaction Pathway |

|---|---|---|

| LUMO Energy | -0.5 eV | Indicates susceptibility to nucleophilic attack. |

| LUMO Coefficient at C2 | 0.45 | Suggests C2 is the primary site of attack. |

| LUMO Coefficient at C4 | 0.15 | Attack at C4 is less likely. |

| LUMO Coefficient at C6 | 0.20 | Attack at C6 is less likely. |

| MEP at C2 | +25 kcal/mol | Confirms C2 as the most electrophilic carbon. |

These computational approaches provide deep insight into the reaction mechanism, explaining the regioselectivity and predicting the kinetics and thermodynamics, which are invaluable for optimizing synthetic protocols. nih.gov

Structure Activity Relationship Sar Studies on 4 4 Methylpyrimidin 2 Yl Morpholine Derivatives

Impact of Substitutions on the Pyrimidine (B1678525) Ring

Systematic modifications of the pyrimidine core have provided valuable insights into the structural requirements for enhanced biological activity. The positions available for substitution on the pyrimidine ring, particularly C-2, C-4, and the methyl group at C-4 or C-6, have been extensively explored.

The C-2 position of the pyrimidine ring is a critical site for modulating the biological activity of pyrimidine-morpholine hybrids. Studies have shown that the introduction of various substituents at this position can significantly impact potency and selectivity. For instance, in a series of 2,4-disubstituted pyrimidine derivatives designed as cholinesterase inhibitors, the nature of the C-2 substituent was found to be crucial. The presence of a five-membered heterocycloalkyl group, such as pyrrolidine, at the C-2 position resulted in potent and selective acetylcholinesterase (AChE) inhibition. nih.gov Conversely, replacing the pyrrolidine with a six-membered morpholine (B109124) ring led to weaker AChE and butyrylcholinesterase (BuChE) inhibition, highlighting the sensitivity of the target enzyme to the steric bulk at this position. nih.gov

Furthermore, the introduction of a thiomorpholine ring at C-2 conferred superior BuChE inhibition and selectivity. nih.gov These findings underscore the importance of both the size and the heteroatom composition of the substituent at the C-2 position in dictating the inhibitory profile of these compounds.

Conversely, electron-donating groups on the phenyl ring led to a deterioration in activity compared to the unsubstituted derivative. nih.gov This suggests that reducing the electron density at the C-4 position or in its vicinity can be advantageous for certain biological activities.

While the parent compound is 4-(4-methylpyrimidin-2-yl)morpholine, studies on related pyrimidine derivatives highlight the importance of substituents at the C-4 and C-6 positions. The methyl group at the C-4 position of the pyrimidine ring can influence the molecule's interaction with target proteins through steric effects and by providing a lipophilic contact point. Modifications at this position, or the analogous C-6 position in other pyrimidine scaffolds, can alter the binding affinity and selectivity of the compounds. For example, in a series of pyrimidine-4-carboxamides, modifications at positions equivalent to the pyrimidine ring's C-4 and C-6 were explored to optimize potency. acs.org

Impact of Modifications on the Morpholine Ring

The morpholine ring, while often considered a means to improve physicochemical properties, can also be a site for structural modifications that directly impact biological activity.

The nitrogen atom of the morpholine ring (N-4) is a primary point of attachment to the pyrimidine scaffold in the titular compound. While direct substitutions on the morpholine ring of this compound are less commonly explored in the context of SAR, studies on related morpholine-containing compounds provide valuable insights. For instance, in a study of pyrimidine-4-carboxamides, replacing the morpholine ring with other cyclic amines such as piperidine or pyrrolidine had a significant impact on inhibitory potency. acs.org A more hydrophobic piperidine was well-tolerated, and a 3,3-difluoropiperidine increased potency twofold. acs.org This suggests that both the polarity and the potential for specific interactions within the binding pocket are influenced by the nature of the heterocyclic ring. Furthermore, replacing the morpholine with a smaller dimethylamine or a pyrrolidine group also led to increased activity, indicating that the morpholine ring might be too polar or sterically hindered for optimal interaction in that particular target. acs.org

Table 1: Impact of Substitutions on the Pyrimidine Ring on Biological Activity

| Compound ID | C-2 Substituent | C-4 Phenyl Substituent | Biological Activity (IC50, µM) | Cell Line | Reference |

|---|---|---|---|---|---|

| 2a | Phenyl | H | >100 | SW480 | nih.gov |

| 2c | Phenyl | 4-Br | 13.90 ± 1.15 | SW480 | nih.gov |

| 2e | Phenyl | 4-F | 14.12 ± 2.01 | SW480 | nih.gov |

| 2g | Phenyl | 4-CF3 | 5.10 ± 2.12 | SW480 | nih.gov |

| 2d | Phenyl | 4-OCH3 | 117.04 ± 1.08 | SW480 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Table 2: Impact of C-2 Substituent on Cholinesterase Inhibition

| Compound ID | C-2 Substituent | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

|---|---|---|---|---|

| 7a | Pyrrolidine | 8.7 | 26.4 | nih.gov |

| 7b | Morpholine | 14 | 68.3 | nih.gov |

| 7c | Thiomorpholine | 23.2 | 6.1 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Substitutions on the Carbon Atoms of the Morpholine Ring

The morpholine moiety of this compound is a frequent target for chemical modification to explore its impact on biological activity. Substitutions on the carbon atoms of this ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties by altering its steric and electronic profile.

Research into the SAR of morpholine-containing compounds has shown that even minor modifications, such as the introduction of alkyl groups, can lead to substantial changes in activity. For instance, studies on related heterocyclic compounds have demonstrated that the addition of alkyl groups at the C-3 position of the morpholine ring can enhance anticancer activity. e3s-conferences.org This is often attributed to improved binding affinity with target proteins or enhanced membrane permeability.

While specific data on substitutions on the carbon atoms of the morpholine ring for this compound derivatives is limited in the provided search results, the general principles of morpholine SAR can be extrapolated. The table below summarizes the expected impact of such substitutions based on findings from related morpholine derivatives.

Table 1: Effect of Substitutions on the Morpholine Ring Carbons on Biological Activity

| Substitution Position | Substituent Type | General Effect on Activity | Reference |

|---|---|---|---|

| C-3 | Alkyl (e.g., Methyl) | Increased anticancer activity | e3s-conferences.org |

Bioisosteric Replacements of the Morpholine Ring (e.g., Piperidine, Pyrrolidine, Thiomorpholine)

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the properties of a lead compound. The morpholine ring in this compound is often a target for such modifications due to its potential metabolic liabilities. enamine.netenamine.net Replacing the morpholine ring with other cyclic amines like piperidine, pyrrolidine, or thiomorpholine can significantly alter a compound's lipophilicity, metabolic stability, and target engagement. enamine.net

The choice of a bioisostere depends on the desired properties. For example:

Thiomorpholine: The replacement of the morpholine oxygen with a sulfur atom to give thiomorpholine can modify the electronic distribution and hydrogen bonding capacity of the ring. This can lead to altered binding interactions with the target protein.

Piperidine and Pyrrolidine: These carbocyclic analogues of morpholine lack the ring oxygen, which reduces the hydrogen bond accepting capacity and can increase lipophilicity. This may enhance cell permeability but could also affect solubility and target binding.

Studies on mTOR kinase inhibitors have explored the use of bioisosteres for the morpholine moiety, such as 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP), to generate novel chemical entities with improved potency and selectivity. nih.gov

The following table illustrates the common bioisosteric replacements for the morpholine ring and their general impact on the physicochemical properties of the parent compound.

Table 2: Common Bioisosteric Replacements for the Morpholine Ring

| Bioisostere | Structural Change | Potential Impact on Properties |

|---|---|---|

| Piperidine | Replacement of ring oxygen with a methylene group. | Increased lipophilicity, loss of hydrogen bond acceptor. |

| Pyrrolidine | Five-membered ring analogue. | Altered ring pucker and steric profile. |

| Thiomorpholine | Replacement of ring oxygen with a sulfur atom. | Altered electronics and hydrogen bonding capacity. |

| Tetrahydro-2H-pyran (THP) | Isosteric replacement maintaining the ring oxygen. | Can improve metabolic stability and potency. nih.gov |

Role of Linker Chemistry and Bridging Units in Extended Derivatives

For instance, in a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine moiety, the length of the methylene side chain connecting the quinoline and morpholine rings was found to be crucial for cholinesterase inhibitory potency. mdpi.com Derivatives with a two-methylene linker exhibited better inhibition of acetylcholinesterase (AChE) than those with three or four-methylene linkers. mdpi.com

In another study, a piperazine ring was used as a linker to connect the morpholinopyrimidine core to a substituted phenol moiety. rsc.orgnih.gov These extended derivatives were evaluated as anti-inflammatory agents, and their activity was dependent on the nature of the substituents on the terminal phenyl ring. rsc.orgnih.gov This highlights how the linker enables the positioning of other pharmacophoric groups in key interaction regions of the target protein.

The data below summarizes the impact of linker modifications on the biological activity of morpholine-pyrimidine derivatives.

Table 3: Influence of Linker Chemistry on Biological Activity

| Linker Type | Core Scaffold | Biological Target | Key Finding | Reference |

|---|---|---|---|---|

| Methylene Chain (2-4 carbons) | Quinoline-Morpholine | Cholinesterase | A 2-methylene linker provided optimal AChE inhibition. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Computational SAR Approaches

Quantitative Structure-Activity Relationship (QSAR) and other computational methods are powerful tools for understanding the SAR of this compound derivatives and for designing new compounds with improved activity. These approaches aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Several QSAR studies have been conducted on morpholino-pyrimidine derivatives. For example, a 3D-QSAR study on morpholino-pyrimidine inhibitors of DprE1, an enzyme involved in the synthesis of the Mycobacterium tuberculosis cell wall, resulted in a robust model that could predict the activity of new compounds. tandfonline.com The model highlighted the importance of negative electrostatic fields near certain parts of the molecule and hydrophobic characteristics in other regions for potent inhibition. tandfonline.com

Another study developed a 2D-QSAR model for morpholino-pyrimidine and pyrimidino-oxazine derivatives as DGAT1 inhibitors. researchgate.net This model, with a high correlation coefficient (R² = 0.928), was used to predict the inhibitory activity of new compounds and to guide further optimization. researchgate.net

These computational studies provide valuable insights into the key structural features required for biological activity. The statistical parameters from these studies, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²), indicate the predictive power of the generated models.

Table 4: QSAR Studies on Morpholino-Pyrimidine Derivatives

| Compound Series | Biological Target | QSAR Model Type | Key Statistical Parameters | Key Insights from the Model | Reference |

|---|---|---|---|---|---|

| Morpholino-pyrimidine inhibitors | DprE1 (M. tuberculosis) | 3D-QSAR | r²_train = 0.982, q² = 0.516 | Importance of negative electrostatics and hydrophobicity in specific regions. | tandfonline.com |

| Morpholino pyrimidine/pyrimidino-oxazines | DGAT1 | 2D-QSAR | R² = 0.928, Q² = 0.624 | A predictive model for designing new DGAT1 inhibitors. | researchgate.net |

Enzyme Inhibition and Modulation Studies

The core structure of this compound, which combines a pyrimidine ring with a morpholine moiety, has served as a versatile scaffold for the development of various enzyme inhibitors. Researchers have synthesized and tested numerous analogues to understand their structure-activity relationships (SAR) and inhibitory potential against a range of enzymatic targets.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of the pyrimidine-morpholine scaffold have been investigated as potential inhibitors of cholinesterases, enzymes critical in the regulation of the neurotransmitter acetylcholine. While direct studies on this compound were not identified, research on closely related pyrimidine-morpholine hybrids has shown significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

One study synthesized a series of pyrimidine-morpholine hybrids and evaluated their cholinesterase inhibitory potential. A lead compound from this series, which features a meta-tolyl substituent at the 2-position of the pyrimidine ring instead of the methyl group at the 4-position, demonstrated potent inhibition. This compound emerged as a highly effective inhibitor of AChE and also showed notable inhibition against BuChE. The kinetic analysis indicated a non-competitive mode of inhibition against AChE.

Table 1: Cholinesterase Inhibitory Activity of a Pyrimidine-Morpholine Hybrid

| Enzyme | IC₅₀ (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 0.43 ± 0.42 |

Note: Data is for a closely related analogue, not this compound itself.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. The inhibition of this enzyme is a subject of interest for therapeutic intervention. Structure-activity relationship studies on a library of pyrimidine-4-carboxamides have provided insights into the role of the morpholine group. acs.org

In these studies, a high-throughput screening hit containing a morpholine substituent was systematically modified to optimize its potency. The research demonstrated that exchanging the morpholine group for an (S)-3-hydroxypyrolidine resulted in a 10-fold increase in inhibitory activity against NAPE-PLD. acs.org This suggests that while the morpholine moiety is a viable functional group for this class of inhibitors, modifications at this position can significantly modulate potency.

Table 2: Effect of Morpholine Moiety Exchange on NAPE-PLD Inhibition

| Compound Feature | Relative Potency |

|---|---|

| Base Compound with Morpholine | 1x |

Note: This data is derived from SAR studies on pyrimidine-4-carboxamides, not this compound.

PI3Kα Kinase Inhibition

The phosphatidylinositol 3-kinase (PI3K) pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in various cancers. The morpholinopyrimidine scaffold is a well-established core for PI3K inhibitors. Research into a series of 2-morpholino-pyrimidine derivatives has led to the identification of potent dual inhibitors of PI3K and mTOR. nih.gov

One study focused on optimizing 2-morpholino-pyrimidine derivatives by introducing various sulfonyl side chains at the C4 position. This work led to the discovery of a compound with high inhibitory activity against PI3Kα (IC₅₀ = 20 nM) and other Class I PI3K isoforms. nih.gov Although this specific compound has a different substitution pattern than this compound, the findings underscore the importance of the 2-morpholino-pyrimidine core for achieving potent PI3Kα inhibition. nih.gov Another study on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives also reported moderate inhibitory activity against the PI3Kα enzyme for its most promising compound. mdpi.com

Table 3: PI3Kα Inhibitory Activity of a 2-Morpholino-Pyrimidine Derivative

| Enzyme | IC₅₀ (nM) |

|---|---|

| PI3Kα | 20 |

| PI3Kβ | 376 |

| PI3Kγ | 204 |

Note: Data is for a potent 2-morpholino-pyrimidine analogue developed for PI3K inhibition.

DprE1 Enzyme Inhibition (Mycobacterium tuberculosis)

Decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1) is an essential enzyme for the cell wall synthesis of Mycobacterium tuberculosis, making it a critical target for new anti-tuberculosis drugs. The morpholino-pyrimidine (MP) scaffold has been identified as a promising class of non-covalent DprE1 inhibitors. tandfonline.com

Extensive structure-activity relationship (SAR) studies have been conducted on MP derivatives. researchgate.netnih.gov These studies revealed that the morpholine moiety is a crucial component for activity. Alterations to other parts of the molecule, such as the piperidine ring in some analogues, were found to diminish the inhibitory effect, highlighting the importance of the morpholine group at its specific position. researchgate.net A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on 55 morpholino-pyrimidine inhibitors has provided further insights into the structural requirements for potent DprE1 inhibition, which can aid in the design of more effective compounds. tandfonline.com

Table 4: DprE1 Inhibitory Activity of a Lead Morpholino-Piperidinyl-Pyrimidine Compound

| Parameter | Value |

|---|---|

| DprE1 pIC₅₀ | 7.1 |

Note: Data is for a lead compound identified through SAR studies on DprE1 inhibitors. researchgate.net

Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2)

Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects. Studies on pyrimidine derivatives have shown their potential as selective COX-2 inhibitors. nih.gov

Research has demonstrated that certain pyrimidine analogues can inhibit COX-2 with high selectivity. While specific data for this compound is not available, related pyrimidine compounds have been shown to outperform reference drugs like piroxicam in terms of COX-2 selectivity and achieve results comparable to meloxicam. nih.gov An investigation into pyridine and pyrimidine analogs of acetaminophen also reported their efficacy as inhibitors of enzyme-catalyzed lipid peroxidation by ovine COX-1. nih.gov

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOX) are enzymes that play a role in the metabolism of fatty acids, leading to the production of inflammatory mediators like leukotrienes. Therefore, LOX inhibitors are being explored as potential anti-inflammatory agents.

Studies on novel pyrimidine acrylamides have demonstrated their ability to inhibit soybean lipoxygenase, which is often used as a model for human LOX. nih.gov One compound from this series emerged as a particularly promising lipoxygenase inhibitor with an IC₅₀ value of 1.1 µM. nih.gov Additionally, pyridine and pyrimidine analogs of acetaminophen have been shown to inhibit lipid peroxidation catalyzed by soybean LOX-1. nih.gov These findings indicate that the pyrimidine scaffold is a viable starting point for the development of LOX inhibitors.

Table 5: Lipoxygenase Inhibitory Activity of a Pyrimidine Acrylamide Derivative

| Compound | IC₅₀ (µM) |

|---|

Note: Data is for a potent pyrimidine acrylamide derivative, not this compound itself.

An Examination of the Biological Activities of this compound

The heterocyclic compound this compound, featuring a morpholine ring attached to a methyl-substituted pyrimidine moiety, belongs to a class of structures that has garnered interest in medicinal chemistry. The integration of the morpholine scaffold, a privileged pharmacophore, with the pyrimidine nucleus suggests a potential for diverse biological activities. This article explores the non-clinical research into the biological and molecular mechanisms of this specific compound, focusing on its interactions with enzymatic pathways, receptor binding profiles, and antimicrobial applications as documented in scientific literature.

Applications of 4 4 Methylpyrimidin 2 Yl Morpholine in Advanced Organic Synthesis and Chemical Biology

Utility as a Versatile Synthetic Building Block

The inherent chemical functionalities within 4-(4-methylpyrimidin-2-yl)morpholine render it a valuable and versatile building block in organic synthesis. The presence of the electron-deficient pyrimidine (B1678525) ring, substituted with an electron-donating morpholine (B109124) group, creates a unique electronic environment that influences its reactivity and allows for a variety of chemical transformations.

Precursor in the Synthesis of Complex Heterocyclic Systems

The this compound core serves as a foundational element for the elaboration of more complex heterocyclic systems. The pyrimidine ring can undergo various substitution reactions, allowing for the introduction of additional functional groups and the construction of fused ring systems. For instance, the chlorine atom in related 4-(4-chloropyrimidin-2-yl)morpholine (B183111) is readily displaced by nucleophiles, a reaction pathway that can be extrapolated to derivatives of this compound where the methyl group is replaced by a suitable leaving group. This reactivity is crucial for building intricate molecular architectures.

Research has demonstrated the synthesis of diverse heterocyclic structures from morpholinopyrimidine precursors. For example, the synthesis of thiopyrano[4,3-d]pyrimidine derivatives has been achieved, showcasing the utility of the morpholinopyrimidine scaffold in constructing fused heterocyclic systems with potential biological activities. nih.gov Similarly, the preparation of pyrazolo[4,3-c]quinolin-4-ones highlights the role of such scaffolds in accessing complex, multi-ring structures. typeset.io While these examples may not start from the exact methyl-substituted compound, the underlying chemical principles demonstrate the potential of the this compound core as a precursor for a wide array of complex heterocyclic molecules.

Scaffolding for Diverse Chemical Libraries

In the field of drug discovery and chemical biology, the generation of chemical libraries containing a diverse range of compounds is paramount for identifying new bioactive molecules. The this compound scaffold is well-suited for this purpose due to its amenability to parallel synthesis and the introduction of various substituents. The morpholine and pyrimidine rings offer multiple points for chemical modification, allowing for the creation of a large number of analogues from a common core structure.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools in chemical biology for the study of biological systems. They are small molecules designed to interact with a specific biological target, such as a protein, and can be used to elucidate its function, localization, and activity. The development of effective chemical probes often requires a scaffold that can be readily modified to incorporate reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for covalent labeling of the target.

The this compound scaffold possesses characteristics that make it a promising candidate for the development of chemical probes. Its core structure is found in numerous bioactive molecules, suggesting that it can be tailored to bind to specific biological targets with high affinity and selectivity. The pyrimidine ring offers a site for the attachment of linkers and reporter groups without significantly perturbing the binding interactions of the core scaffold.

The process of target identification for natural products and other bioactive molecules often relies on the synthesis of chemical probes. nih.govrsc.orgresearchgate.net These probes typically retain the pharmacological activity of the parent molecule while incorporating a feature for detection or enrichment of the target protein. nih.gov Although specific examples of chemical probes directly derived from this compound are not extensively documented in the literature, the general principles of chemical probe design suggest its potential. For instance, a functional group could be introduced on the pyrimidine ring to attach an azide (B81097) or alkyne handle for "click chemistry" ligation to a reporter molecule. nih.gov

Role in the Design of Bioactive Small Molecules (Excluding Direct Medicinal Claims)

The morpholine-pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The morpholine ring is often incorporated to improve physicochemical properties such as solubility and metabolic stability, while the pyrimidine ring is a common feature in molecules targeting a variety of enzymes and receptors. nih.govfrontiersin.org

A significant area where the this compound scaffold has shown considerable promise is in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases. The pyrimidine ring is a key structural motif in many approved kinase inhibitors, often forming critical hydrogen bonding interactions with the hinge region of the kinase active site. nih.govresearchgate.net

Numerous studies have reported the design and synthesis of bioactive molecules based on the morpholinopyrimidine core. For example, derivatives of this scaffold have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), both of which are important targets in cancer research. nih.gov The general structure of 4-(aryl)-2-amino-pyrimidines has also been explored for the development of JAK-2 modulators. google.com While these examples may feature different substitution patterns on the pyrimidine ring, they underscore the importance of the morpholinopyrimidine scaffold in generating potent and selective enzyme inhibitors. The 4-methyl group in this compound can influence the steric and electronic properties of the molecule, potentially contributing to its binding affinity and selectivity for specific biological targets.

Below is a table summarizing the key applications of the this compound scaffold:

| Application Area | Specific Use | Key Features of the Scaffold |

| Advanced Organic Synthesis | Precursor for complex heterocycles | Reactive pyrimidine ring, stable morpholine moiety |

| Scaffolding for chemical libraries | Multiple points for diversification, amenable to parallel synthesis | |

| Chemical Biology | Development of chemical probes | Bioactive core, sites for linker and tag attachment |

| Design of Bioactive Molecules | Core structure for kinase inhibitors | Privileged pharmacophore, favorable physicochemical properties |

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies

While syntheses for related pyrimidine-morpholine hybrids exist, there is considerable scope for developing more efficient, cost-effective, and environmentally friendly methods for 4-(4-Methylpyrimidin-2-yl)morpholine. Current multi-step syntheses for similar compounds often involve reactions such as nucleophilic substitution on a chloropyrimidine core. atlantis-press.comnih.gov For instance, a common approach involves reacting a substituted chloropyrimidine with morpholine (B109124), sometimes under reflux conditions. nih.govresearchgate.net

Future research could focus on:

Green Chemistry Approaches: Utilizing greener solvents, catalyst systems (e.g., palladium-catalyzed cross-coupling reactions), and reaction conditions (e.g., microwave-assisted synthesis) to enhance the sustainability of the synthesis. atlantis-press.comnih.gov A rapid, green synthetic method has been established for related thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which could serve as a model. atlantis-press.com

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and highly controlled production of the target compound and its analogues.

| Methodology | Key Features | Potential Advantages | Reference Analogy |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura or Buchwald-Hartwig amination to form the C-N bond between the pyrimidine (B1678525) and morpholine rings. | High functional group tolerance, structural diversity. | nih.govnih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction times. | Rapid, efficient, often higher yields. | - |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to build molecular complexity. | High atom economy, operational simplicity, rapid library generation. | scispace.com |

| Flow Chemistry | Continuous synthesis in a reactor. | Improved safety, scalability, and process control. | mdpi.com |

Advanced Computational Chemistry Approaches for Design and Prediction

Computational chemistry offers powerful tools to accelerate the discovery and optimization of derivatives of this compound. In silico techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies have been successfully applied to similar pyrimidine-morpholine hybrids to predict their biological activity and binding modes. nih.govresearchgate.netnih.gov

Future computational efforts should include:

De Novo Design: Utilizing algorithms to design novel derivatives with optimized properties for specific biological targets.

Pharmacophore Modeling: Developing models based on the structural features of this compound to guide the design of new molecules with enhanced activity.

ADME/Tox Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new analogues early in the discovery process, reducing late-stage failures. researchgate.net

Quantum Mechanics (QM) Calculations: Using methods like Density Functional Theory (DFT) to gain deeper insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.net

| Computational Method | Objective | Expected Outcome | Reference Analogy |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | To study the stability and conformational changes of the compound when bound to a biological target. | Understanding of binding stability and interaction dynamics. | nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate chemical structure with biological activity. | Predictive models for designing more potent compounds. | nih.gov |

| Density Functional Theory (DFT) | To analyze thermodynamic and kinetic stability and electronic properties. | Insight into molecular stability and reactivity. | researchgate.net |

| Computational Combinatorial Chemistry (CCC) | To generate large virtual libraries of derivatives for screening. | Identification of promising candidates for synthesis. | mdpi.com |

Identification of Undiscovered Biological Targets and Pathways

The pyrimidine and morpholine moieties are considered "privileged structures" in medicinal chemistry, appearing in numerous bioactive compounds. mdpi.comgsconlinepress.comresearchgate.net Derivatives of pyrimidine-morpholine have shown a wide range of biological activities, including anticancer, nih.govarabjchem.org anti-inflammatory, scispace.com and neuroprotective effects. nih.gov Many of these compounds function by inhibiting key enzymes such as kinases (e.g., PI3K/mTOR) or cholinesterases. nih.govnih.govresearchgate.net

Future research should aim to:

Phenotypic Screening: Test this compound against a diverse panel of human cell lines to identify unexpected antiproliferative or cytoprotective effects.

Target Deconvolution: For any identified phenotypic activity, use chemoproteomics and other advanced techniques to identify the specific protein targets and biological pathways being modulated.

Enzyme Inhibition Assays: Screen the compound against broad panels of enzymes, particularly kinases, proteases, and metabolic enzymes, given the known activities of related heterocyclic compounds.

Exploration of Non-Oncology Areas: Investigate potential applications in infectious diseases, metabolic disorders, and central nervous system (CNS) disorders, which are areas where pyrimidine derivatives have shown promise. mdpi.comgsconlinepress.com

Integration with High-Throughput Screening and Combinatorial Chemistry

The core structure of this compound is an ideal scaffold for the creation of chemical libraries. Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful strategy for rapidly exploring the chemical space around this core and identifying novel bioactive compounds. nih.gov

Future directions in this area include:

Combinatorial Library Synthesis: Develop a robust synthetic route amenable to parallel synthesis to generate a large and diverse library of analogues. This could involve varying the substituents on both the pyrimidine and morpholine rings.

High-Throughput Screening (HTS): Screen the combinatorial library against a wide array of biological targets and cellular assays to identify "hits" for various therapeutic areas. nih.gov

DNA-Encoded Libraries (DELs): Utilize DEL technology to synthesize and screen massive libraries of compounds, where each molecule is tagged with a unique DNA barcode for easy identification of active compounds. nih.gov This approach allows for the screening of billions of compounds simultaneously.

Exploration of New Application Domains in Chemical Sciences

Unexplored application domains include:

Materials Science: Investigating the use of the compound or its derivatives as building blocks for functional polymers, organic light-emitting diodes (OLEDs), or other advanced materials.

Catalysis: Exploring the potential of metal complexes of this compound to act as catalysts in organic synthesis. Morpholine derivatives have been used as catalysts in various reactions. researchgate.net

Agrochemicals: Screening for potential herbicidal, fungicidal, or insecticidal activity, as pyrimidine derivatives are used in agriculture. arabjchem.orgnih.gov

Chemical Probes: Developing fluorescently-labeled or biotinylated derivatives to be used as chemical probes for studying biological systems and identifying protein targets.

Q & A

Q. What stability challenges arise during long-term storage, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.